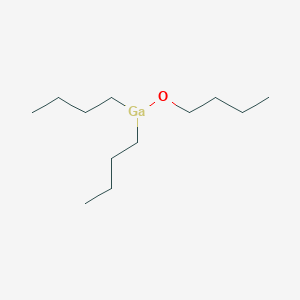
Butoxy(dibutyl)gallane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butoxy(dibutyl)gallane is an organogallium compound that features a gallium atom bonded to butoxy and dibutyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butoxy(dibutyl)gallane typically involves the reaction of gallium trichloride with butyl lithium reagents in the presence of butanol. The reaction proceeds under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme can be represented as follows:
GaCl3+3BuLi→Ga(Bu)3+3LiCl
This intermediate, tri-n-butylgallium, can then be reacted with butanol to form this compound:
Ga(Bu)3+BuOH→Ga(Bu)2(OBu)+BuH
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Butoxy(dibutyl)gallane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gallium oxides and butyl derivatives.
Reduction: Reduction reactions can yield gallium hydrides and butyl alcohols.
Substitution: The butoxy and butyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halides, alkoxides, and amines are employed for substitution reactions.
Major Products
The major products formed from these reactions include gallium oxides, gallium hydrides, and various substituted gallium compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Butoxy(dibutyl)gallane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organogallium compounds and as a reagent in organic synthesis.
Biology: The compound’s potential as a biological probe for studying gallium’s interactions with biomolecules is being explored.
Medicine: Research is ongoing into its use in developing gallium-based pharmaceuticals for treating infections and cancer.
Industry: It is used in the production of gallium-containing materials, such as semiconductors and catalysts.
Mechanism of Action
The mechanism by which Butoxy(dibutyl)gallane exerts its effects involves the interaction of the gallium atom with various molecular targets. Gallium can mimic iron in biological systems, disrupting iron-dependent processes in microorganisms and cancer cells. The butoxy and dibutyl groups modulate the compound’s solubility and reactivity, enhancing its effectiveness in specific applications.
Comparison with Similar Compounds
Similar Compounds
Tri-n-butylgallium: Similar in structure but lacks the butoxy group.
Gallium trichloride: A simpler gallium compound used in various chemical reactions.
Gallium hydrides: Compounds with hydrogen atoms bonded to gallium.
Uniqueness
Butoxy(dibutyl)gallane is unique due to the presence of both butoxy and dibutyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications, distinguishing it from other organogallium compounds.
Properties
CAS No. |
105551-65-3 |
|---|---|
Molecular Formula |
C12H27GaO |
Molecular Weight |
257.06 g/mol |
IUPAC Name |
butoxy(dibutyl)gallane |
InChI |
InChI=1S/C4H9O.2C4H9.Ga/c1-2-3-4-5;2*1-3-4-2;/h2-4H2,1H3;2*1,3-4H2,2H3;/q-1;;;+1 |
InChI Key |
ABEUOYWWEMSPDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCO[Ga](CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















